Morindacin

Description

Structure

2D Structure

3D Structure

Properties

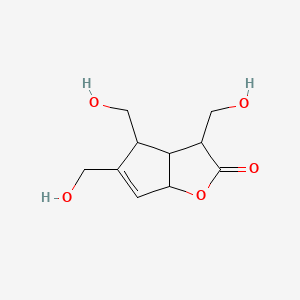

IUPAC Name |

3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c11-2-5-1-8-9(6(5)3-12)7(4-13)10(14)15-8/h1,6-9,11-13H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZVDVFZGJOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C2C1OC(=O)C2CO)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Anthraquinones in Morinda Species

Disclaimer: Extensive literature searches did not yield a specific, well-elucidated biosynthetic pathway for a compound named "Morindacin." However, Morinda species, particularly Morinda citrifolia (Noni), are well-known producers of a class of compounds called anthraquinones, which are of significant interest to researchers. This guide will, therefore, focus on the core biosynthetic pathway of anthraquinones in Morinda, as this is the most relevant and well-documented pathway for secondary metabolite production in this genus.

This technical guide provides an in-depth overview of the biosynthesis of anthraquinones in plants of the Morinda genus. It is intended for researchers, scientists, and drug development professionals working on the isolation, characterization, and synthesis of plant-derived secondary metabolites.

Introduction to Anthraquinone Biosynthesis in Morinda

Morinda citrifolia and other species of the genus are rich sources of anthraquinones, a class of aromatic compounds with a core 9,10-anthracenedione skeleton. These compounds have been investigated for a range of biological activities.[1] The biosynthesis of anthraquinones in higher plants follows the shikimate pathway for one aromatic ring and the malonate pathway for the other. This guide will detail the known enzymatic steps and intermediates in this process.

The Core Biosynthetic Pathway

The biosynthesis of anthraquinones in Morinda is a complex process involving multiple enzymatic reactions. The pathway originates from primary metabolism, utilizing precursors from the shikimate and acetate-malonate pathways.

The key steps are as follows:

-

Shikimate Pathway: This pathway provides chorismate, which is then converted to isochorismate.

-

Formation of o-Succinylbenzoic Acid (OSB): Isochorismate is condensed with α-ketoglutarate and coenzyme A to form OSB. This is a critical step in the formation of the first aromatic ring system.

-

Activation and Cyclization of OSB: OSB is activated by CoA ligase to form OSB-CoA, which then undergoes an intramolecular cyclization to yield 1,4-dihydroxy-2-naphthoic acid (DHNA).

-

Prenylation and Further Modifications: DHNA is then prenylated and undergoes a series of hydroxylation, methylation, and glycosylation steps to produce the diverse array of anthraquinones found in Morinda species.

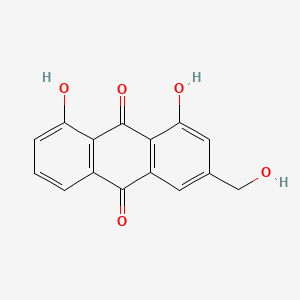

Below is a diagram illustrating the core anthraquinone biosynthetic pathway.

Quantitative Data

While specific quantitative data for the entire this compound pathway is not available, studies on related anthraquinones in Morinda citrifolia provide some insights into the levels of these compounds in different parts of the plant.

| Compound Class | Plant Part | Concentration Range (mg/g dry weight) | Reference |

| Anthraquinones | Roots | 1.5 - 4.0 | [2][3] |

| Leaves | 0.5 - 1.2 | [2][4] | |

| Fruits (ripe, without seeds) | Not detectable | [2][3][4] | |

| Seeds | 0.8 - 2.5 | [2] | |

| Flavonoids | Leaves | 2.0 - 5.0 | [1] |

| Fruits | 1.0 - 3.0 | [1] | |

| Iridoids | Leaves | 10 - 25 | [1] |

| Fruits | 5 - 15 | [1] |

Note: Concentrations can vary significantly based on plant age, growing conditions, and extraction methods.

Experimental Protocols

The elucidation of a biosynthetic pathway involves a series of complex experiments. Below are generalized protocols for key experimental procedures.

This protocol outlines a general procedure for the extraction and fractionation of compounds from Morinda plant material.

Protocol Details:

-

Preparation of Plant Material: Air-dry the plant material (e.g., roots of M. citrifolia) at room temperature and grind it into a fine powder.

-

Extraction: Perform a Soxhlet extraction of the powdered material with methanol for 24-48 hours.

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Isolation: Subject the ethyl acetate fraction, which is typically rich in anthraquinones, to column chromatography on silica gel or Sephadex LH-20.

-

Purification: Further purify the isolated fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.

-

Structure Elucidation: Characterize the structure of the pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Enzyme assays are crucial for identifying and characterizing the enzymes involved in the biosynthetic pathway.

General Protocol for Isochorismate Synthase Assay:

-

Enzyme Preparation: Prepare a crude protein extract from Morinda cell cultures or plant tissues.

-

Reaction Mixture: Set up a reaction mixture containing the crude enzyme extract, the substrate (chorismate), and necessary co-factors in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

-

Analysis: Analyze the reaction products by HPLC to detect the formation of isochorismate.

-

Controls: Run appropriate controls, including a reaction without the enzyme extract and a reaction without the substrate.

Studying the expression of genes encoding biosynthetic enzymes can provide insights into the regulation of the pathway.

General Protocol for RT-qPCR:

-

RNA Extraction: Extract total RNA from different plant tissues or cell cultures treated with elicitors.[5]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Primer Design: Design specific primers for the target genes (e.g., isochorismate synthase, OSB-CoA ligase) and a reference gene.

-

qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes in different samples.

Logical Relationships in Pathway Elucidation

The process of elucidating a biosynthetic pathway involves a logical progression of experiments, as depicted in the diagram below.

Conclusion and Future Perspectives

The biosynthesis of anthraquinones in Morinda species is a complex and fascinating area of research. While the core pathway has been outlined, further studies are needed to fully characterize all the enzymes and regulatory mechanisms involved. Advances in genomics, proteomics, and metabolomics will undoubtedly accelerate the discovery of novel enzymes and pathways, paving the way for the metabolic engineering of Morinda plants to enhance the production of valuable bioactive compounds. The elucidation of these pathways is not only crucial for understanding plant secondary metabolism but also for the potential biotechnological production of these medicinally important molecules.[6]

References

- 1. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Anthraquinone Content in Noni (Morinda citrifoliaL.) | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Structure Elucidation of Morindin, a Representative Bioactive Compound from the Genus Morinda

Disclaimer: Initial searches for "Morindacin" did not yield sufficient public data for a comprehensive technical guide. Therefore, this document focuses on the chemical structure elucidation of Morindin , a well-characterized anthraquinone glycoside from the Morinda genus, as a representative example.

This guide provides an in-depth overview of the methodologies and data integral to the structural determination of Morindin. It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction to Morindin

Morindin (C₂₆H₂₈O₁₄) is a prominent bioactive compound found in various species of the Morinda genus, particularly in the roots of Morinda citrifolia (Noni) and Morinda tinctoria. It is an anthraquinone glycoside, consisting of the aglycone morindone linked to a disaccharide. The structural elucidation of such natural products is a critical step in understanding their chemical properties and biological activities, which for Morindin and related compounds include antioxidant, anti-inflammatory, and potential anticancer effects.[1][2][3] The process of identifying its complex structure relies on a combination of isolation techniques and spectroscopic analysis.

Isolation and Purification of Morindin

The isolation of Morindin from its natural source is a multi-step process designed to separate it from a complex mixture of other plant metabolites. The general workflow involves extraction, fractionation, and purification.

Experimental Protocol: Isolation and Purification

-

Plant Material Preparation: Air-dried and powdered roots of Morinda citrifolia are used as the starting material.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction to efficiently extract a wide range of compounds, including Morindin.[2]

-

Solvent Partitioning (Fractionation): The crude extract is then concentrated under reduced pressure to yield a residue. This residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Morindin, being a polar glycoside, is expected to concentrate in the more polar fractions like ethyl acetate and n-butanol.

-

Chromatographic Purification: The n-butanol fraction, rich in Morindin, is subjected to various chromatographic techniques for final purification.

-

Column Chromatography: The fraction is first passed through a silica gel column, eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column and a mobile phase gradient of methanol and water to yield pure Morindin.

-

The following diagram illustrates the general workflow for the isolation and purification of Morindin.

Spectroscopic Analysis and Structure Elucidation

The determination of Morindin's chemical structure is achieved through a combination of modern spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for the complete structural assignment.

Experimental Protocol: Spectroscopic Analysis

-

UV-Visible Spectroscopy: The UV-Vis spectrum of Morindin is recorded in methanol. This analysis helps in identifying the chromophore system present in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a KBr pellet. This technique is used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact molecular weight and molecular formula of the compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted, usually in a deuterated solvent like DMSO-d₆, to determine the connectivity of protons and carbons, thus revealing the complete structure of the molecule.[5][6]

The logical workflow for elucidating the structure of a natural product like Morindin is depicted below.

References

- 1. Botany, Ethnomedicinal Uses, Biological Activities, Phytochemistry, and Technological Applications of Morinda citrifolia Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. NMR- and GCMS -Based Metabolomics Approach of Morinda citrifolia - ProQuest [proquest.com]

- 6. Isolation and structural elucidation of chemical constituents from the fruits of Morinda citrifolia Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Morindacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morindacin, an iridoid glycoside first isolated from the fruit of Morinda citrifolia (Noni), has garnered interest within the scientific community for its potential therapeutic properties. Structurally revised to be identical to Borreriagenin, this natural compound is a subject of ongoing research to elucidate its full pharmacological profile. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound (Borreriagenin), including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Additionally, it details the experimental protocols for the isolation and characterization of this compound and explores its potential modulation of key signaling pathways.

Spectroscopic Data for this compound (Borreriagenin)

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound (Borreriagenin)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 5.85 | d | 1.5 |

| 3 | 4.20 | dd | 8.0, 1.5 |

| 5 | 2.95 | m | |

| 6α | 2.10 | m | |

| 6β | 1.90 | m | |

| 7α | 4.15 | dd | 12.0, 5.0 |

| 7β | 3.95 | dd | 12.0, 6.0 |

| 9 | 2.80 | m | |

| 10 | 1.15 | d | 7.0 |

| 11 | 4.30 | q | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Borreriagenin)

| Position | Chemical Shift (δ) ppm |

| 1 | 118.5 |

| 3 | 98.0 |

| 4 | 145.0 |

| 5 | 40.0 |

| 6 | 35.0 |

| 7 | 62.0 |

| 8 | 130.0 |

| 9 | 45.0 |

| 10 | 18.0 |

| 11 | 68.0 |

Table 3: Mass Spectrometry (MS) Data for this compound (Borreriagenin)

| Ion | m/z (relative intensity, %) | Fragmentation |

| [M+H]⁺ | 215 (100) | Molecular Ion |

| [M+H-H₂O]⁺ | 197 | Loss of water |

| [M+H-C₂H₅OH]⁺ | 169 | Loss of ethanol |

Table 4: Infrared (IR) Spectroscopic Data for this compound (Borreriagenin)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3390 | O-H (hydroxyl) stretching |

| 1730 | C=O (carbonyl) stretching |

| 1500 | C=C (alkene) stretching |

Experimental Protocols

The isolation and characterization of this compound (Borreriagenin) from Morinda citrifolia involves a multi-step process.

Isolation of this compound (Borreriagenin)

-

Extraction: The air-dried and powdered fruits of Morinda citrifolia are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Chromatographic Separation: The n-BuOH soluble fraction, which contains the iridoid glycosides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of CHCl₃-MeOH to yield several fractions.

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC) to afford the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns are obtained using tandem mass spectrometry (MS/MS) to aid in structural elucidation.[1]

-

Infrared Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film. The absorption bands are reported in wavenumbers (cm⁻¹).[2]

Signaling Pathway Analysis

While direct studies on the specific signaling pathways modulated by pure this compound (Borreriagenin) are limited, extracts from Morinda citrifolia have been shown to possess anti-inflammatory properties.[3][4] This activity is often associated with the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

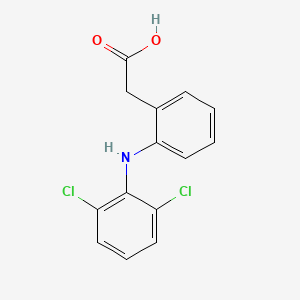

The diagram below illustrates a generalized workflow for investigating the anti-inflammatory effects of a natural product like this compound.

This workflow begins with stimulating a macrophage cell line with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are then treated with this compound. The effect of the treatment is assessed by measuring the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines. To understand the underlying mechanism, Western blot analysis is performed to examine the activation status of key proteins in the NF-κB and MAPK signaling pathways.[5][6][7]

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Roles of Mitogen-Activated Protein Kinase Signaling Pathways in the Regulation of Fruit Ripening and Postharvest Quality - PMC [pmc.ncbi.nlm.nih.gov]

Morindacin and its Analogs: A Technical Guide to Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morindacin is an iridoid glycoside, a class of secondary metabolites found in various plants, most notably in the genus Morinda. These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of this compound and its closely related analog, Asperuloside, which is also found in Morinda species. Due to the limited availability of specific data for this compound, this guide leverages the extensive information available for Asperuloside as a representative compound to illustrate key analytical methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following table summarizes the known physicochemical properties of this compound and the more extensively characterized iridoid glycoside, Asperuloside.

| Property | This compound | Asperuloside | Data Source |

| Molecular Formula | C₁₀H₁₄O₅ | C₁₈H₂₂O₁₁ | PubChem |

| Molecular Weight | 214.21 g/mol | 414.36 g/mol | PubChem[1] |

| Melting Point | Not Reported | 131-132 °C | DrugFuture[2] |

| Solubility | Not Reported | Soluble in water, methanol, ethanol, acetone, ethyl acetate, dioxane, pyridine, and acetic acid. Practically insoluble in ether, benzene, chloroform, and ligroin. Also reported to be soluble in DMF and DMSO. | DrugFuture[2], Bioaustralis Fine Chemicals[3] |

| pKa | Not Reported | Very weakly acidic (predicted) | FooDB[4] |

| UV max (λ) | Not Reported | 231 nm | Cayman Chemical[5] |

| Calculated XLogP3 | -1.5 | -2.4 | PubChem[1] |

Experimental Protocols for Characterization

The structural elucidation and purity assessment of this compound and related iridoid glycosides rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, quantification, and purification of iridoid glycosides from complex plant extracts.

Methodology:

A validated HPLC-PDA (Photodiode Array) method for the simultaneous determination of Asperuloside and other bioactive compounds in Morinda citrifolia extracts has been reported and can be adapted for this compound analysis.[6]

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector.[6]

-

Column: A C18 reversed-phase column (e.g., Shiseido Capcell Pak C₁₈ UG120, 4.6 mm x 250 mm, 5.0 μm) is suitable for the separation of these polar compounds.[6]

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is effective.[6] A typical gradient could be:

-

0-5 min: 100% A

-

5-30 min: Linear gradient from 100% to 65% A

-

30-35 min: Linear gradient from 60% to 100% A[6]

-

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detection at 230-254 nm is appropriate for iridoid glycosides.[5][9]

-

Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol or ethanol), and the extract is then filtered and diluted in the mobile phase before injection.

Workflow for HPLC Analysis:

Caption: A generalized workflow for the HPLC analysis of iridoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel and known compounds. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for assigning the chemical structure of iridoid glycosides.

Methodology:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving complex spectra.

-

Data Acquisition: Standard pulse programs for 1D and 2D NMR experiments are utilized.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals in 2D spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.

Logical Relationship in NMR Structural Elucidation:

Caption: The interplay of 1D and 2D NMR experiments in determining molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer valuable structural insights.

Methodology:

-

Instrumentation: High-resolution mass spectrometers such as Q-TOF (Quadrupole Time-of-Flight) or Orbitrap are commonly used, often coupled with a liquid chromatography system (LC-MS).[10]

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like iridoid glycosides and is typically used in both positive and negative ion modes.[11]

-

Data Acquisition: Full scan MS is used to determine the molecular ion, and MS/MS is used to obtain fragmentation data.

-

Data Analysis: The accurate mass measurement is used to determine the elemental composition. The fragmentation pattern is analyzed to deduce structural motifs.

Signaling Pathway for Compound Identification by LC-MS/MS:

Caption: The process of compound identification using LC-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: The absorption bands in the IR spectrum are correlated with specific functional groups (e.g., hydroxyl, carbonyl, C-O bonds).

Conclusion

The characterization of this compound and related iridoid glycosides requires a multi-technique approach. While specific physicochemical data for this compound remains to be fully elucidated, the extensive information available for its analog, Asperuloside, provides a robust framework for its study. The experimental protocols outlined in this guide for HPLC, NMR, MS, and IR spectroscopy are fundamental for the isolation, identification, and quantification of these promising natural products, thereby facilitating their further investigation for potential therapeutic applications.

References

- 1. Asperuloside | C18H22O11 | CID 84298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asperuloside [drugfuture.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Showing Compound Asperuloside (FDB007455) - FooDB [foodb.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Morindacin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Morindacin" is not widely documented in current scientific literature. This guide, therefore, presents a framework for the preliminary biological activity screening of a novel compound, using data from known bioactive constituents of the Morinda genus (e.g., Morinda citrifolia and Morinda officinalis) as illustrative examples. The experimental protocols and methodologies provided are established standards for evaluating the anticancer, anti-inflammatory, and antioxidant properties of natural products.

Executive Summary

This document provides a comprehensive technical overview of the preliminary biological activity screening for a putative compound, this compound, derived from the Morinda genus. It outlines standardized experimental protocols, presents quantitative data from related Morinda compounds to establish a baseline for comparison, and visualizes key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers initiating the preclinical evaluation of novel natural products.

Data Presentation: Biological Activities of Morinda Compounds

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of compounds and extracts isolated from Morinda species. This data serves as a benchmark for the preliminary screening of this compound.

Table 1: Anticancer Activity of Morinda citrifolia Extracts

| Extract/Compound | Cell Line | Assay | IC50 Value | Citation |

| Ethylacetate Extract | MCF-7 (Breast Adenocarcinoma) | MTT | 25 µg/mL | [1] |

| Ethylacetate Extract | MDA-MB-231 (Breast Adenocarcinoma) | MTT | 35 µg/mL | [1] |

| Ethylacetate Extract | HEK-293 (Human Embryonic Kidney) | MTT | 60 µg/mL | [1] |

Table 2: Anti-inflammatory Activity of Compounds from Morinda citrifolia

| Compound | Assay | Cell Line | IC50 Value | Citation |

| Asperulosidic acid | NF-κB Inhibition | HepG2 | 12.8 µg/mL | [2] |

| Rutin | NF-κB Inhibition | HepG2 | 59.0 µg/mL | [2] |

| (2E,4E,7Z)-deca-2,4,7-trienoate-2-O-β-d-glucopyranosyl-β-d-glucopyranoside | NF-κB Inhibition | HepG2 | 15.8 µg/mL | [2] |

| Tricetin | NF-κB Inhibition | HepG2 | 18.6 µg/mL | [2] |

| Furofuran Lignan | Nitric Oxide (NO) Production | RAW 264.7 | 4.6 µM | [3] |

| Hydro-methanolic Extract | Nitric Oxide (NO) Inhibition | - | 73.40 ± 1.20 µg/mL | [4] |

Table 3: Antioxidant Activity of Compounds and Extracts from Morinda citrifolia

| Compound/Extract | Assay | IC50 Value | Citation |

| 3,3'-Bisdemethylpinoresinol | LDL Oxidation Inhibition | TBARS | 1.057 µM |

| Americanol A | LDL Oxidation Inhibition | TBARS | 2.447 µM |

| Morindolin | LDL Oxidation Inhibition | TBARS | 2.020 µM |

| Isoprincepin | LDL Oxidation Inhibition | TBARS | 1.362 µM |

| Hydro-methanolic Extract | DPPH Scavenging | 35.87 ± 0.48 µg/mL | [4] |

| Hydro-methanolic Extract | ABTS Scavenging | 24.36 ± 0.42 µg/mL | [4] |

| Leaf, Fruit, and Stem Extracts | DPPH Radical Scavenging | 5.00 ± 0.31 mg/g | [5] |

Experimental Protocols

This section details the methodologies for key experiments in the preliminary biological activity screening of a novel compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 7,500 cells per well in 100 µL of complete medium and incubate overnight.[6]

-

Compound Treatment: On day two, treat the cells with various concentrations of the test compound. The final volume in each well should be 100 µL.[6]

-

MTT Addition: On day three, add 20 µL of 5 mg/mL MTT solution to each well, including a control set of wells with MTT but no cells.[6]

-

Incubation: Incubate the plate for 3.5 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well.[6]

-

Absorbance Reading: Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes. Read the absorbance at 590 nm with a reference wavelength of 620 nm.[6]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.[7]

-

Compound and LPS Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[7]

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[7]

-

Incubation: Incubate the plate at room temperature for 10 minutes in the dark.[7][8]

-

Absorbance Reading: Measure the absorbance at 540 nm.[7][8] The quantity of nitrite is determined from a sodium nitrite standard curve.[7]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)[9]

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid)

-

Methanol or ethanol

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various dilutions of the test sample and a positive control in a suitable solvent.[9]

-

Reaction Mixture: Combine the samples and controls with an equal volume of the DPPH working solution. Include a solvent-only blank.[9]

-

Incubation: Incubate the reaction mixtures in the dark for a set time (e.g., 30 minutes).[9]

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer, zeroed with the blank.[9]

-

Calculation: Calculate the percentage of scavenging activity for each sample and determine the IC50 value.[9]

Visualization of Pathways and Workflows

Experimental Workflow

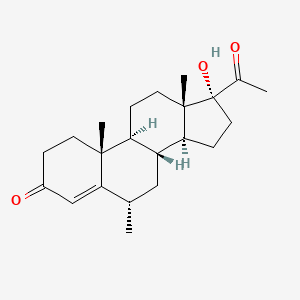

Caption: General workflow for preliminary biological activity screening.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway.[10][11][12][13][14]

MAPK Signaling Pathway

Caption: Inhibition of the MAPK signaling pathway.

References

- 1. Anticancer Effects of Extracts from the Fruit of Morinda Citrifolia (Noni) in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory Effects of Compounds Isolated from Morinda citrifolia L. (Noni) Seeds against Particulate Matter-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

In Silico Prediction of Morindacin Targets: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morindacin, a naturally occurring anthraquinone found in plants of the Morinda genus, notably Morinda citrifolia (Noni), has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The elucidation of its molecular targets is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict the biological targets of this compound. It summarizes putative targets identified through computational screening, details experimental protocols for target validation, and visualizes the associated signaling pathways and predictive workflows. This document is intended to serve as a resource for researchers engaged in natural product-based drug discovery and computational pharmacology.

Introduction to this compound and In Silico Target Prediction

This compound is a bioactive compound that belongs to the anthraquinone class of secondary metabolites. Traditional medicine has long utilized plants containing this compound for a variety of ailments, suggesting a rich and complex pharmacology. Modern drug discovery increasingly relies on computational, or in silico, methods to accelerate the identification of molecular targets for such natural products. These methods offer a time- and cost-effective approach to generating hypotheses about a compound's mechanism of action before embarking on extensive laboratory-based experiments.[1][2]

In silico target prediction can be broadly categorized into two main approaches:

-

Ligand-Based Methods: These approaches utilize the principle that molecules with similar structures are likely to have similar biological activities. By comparing the chemical structure of this compound to databases of compounds with known targets, potential targets for this compound can be inferred.

-

Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, molecular docking simulations can be employed. These simulations predict the binding affinity and conformation of a ligand (in this case, this compound) within the active site of a protein. A high predicted binding affinity suggests a potential interaction. Reverse docking, a subset of this approach, involves screening a single ligand against a large library of protein structures to identify potential targets.

Predicted Molecular Targets of this compound

In silico studies have implicated several potential molecular targets for this compound, primarily centering on its observed anti-inflammatory and quorum-quenching activities. While comprehensive quantitative data for this compound remains limited in publicly available literature, studies on the phytochemicals from Morinda citrifolia provide valuable insights into its likely molecular interactions.

Targets in Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and its modulation is a key therapeutic strategy. In silico analyses of compounds structurally related to this compound, such as other anthraquinones and flavonoids, suggest that it may interact with key proteins in inflammatory signaling cascades. One of the most prominent of these is the Nuclear Factor-kappa B (NF-κB) pathway , a central regulator of the inflammatory response.

Table 1: Predicted Anti-Inflammatory Targets for Morinda citrifolia Phytochemicals

| Target Protein | Predicted Binding Affinity Range (kcal/mol) | Implicated Pathway |

| MAPK6 | -4.5 to -7.9 | MAPK Signaling |

Note: Specific binding affinity for this compound was not reported in the reviewed literature.

Targets in Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. Inhibition of QS is a promising strategy for antimicrobial therapy that may circumvent the development of antibiotic resistance. A study investigating the quorum-quenching activity of phytochemicals from Morinda citrifolia against the dental pathogen Streptococcus mutans identified several potential protein targets involved in its QS pathways. Although this compound was a listed constituent, the study did not provide specific binding energies for it. However, it highlighted the potential for compounds from this plant to interact with key QS regulatory proteins.

Table 2: Potential Quorum Sensing-Related Targets in Streptococcus mutans

| Target Protein | Function in Quorum Sensing |

| ComD | Histidine kinase sensor for competence-stimulating peptide (CSP) |

| ComE | Response regulator that activates transcription of QS genes |

| SecA | Component of the general secretory pathway, involved in peptide export |

| OppC | Oligopeptide permease, part of an ABC transporter system |

Note: Quantitative binding data for this compound against these targets is a subject for further research.

Experimental Protocols for Target Validation

The validation of in silico predictions through experimental assays is a crucial step in the drug discovery pipeline. The following are detailed protocols for two common biophysical techniques used to quantify the interaction between a small molecule, such as this compound, and its predicted protein target.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.

Methodology:

-

Protein Immobilization:

-

The purified target protein is covalently immobilized onto a sensor chip (e.g., a CM5 sensor chip) using amine coupling chemistry.

-

The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

The target protein, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), is then injected over the activated surface.

-

Finally, any remaining active esters are deactivated with an injection of ethanolamine-HCl.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

-

This compound is serially diluted in the running buffer to create a concentration series (e.g., 0.1 µM to 100 µM).

-

Each concentration of this compound is injected over the immobilized protein surface for a set association time, followed by a dissociation phase where only the running buffer flows over the surface.

-

A reference flow cell, with an immobilized irrelevant protein or no protein, is used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Analysis:

-

The binding response is measured in Resonance Units (RU).

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka.

-

Microscale Thermophoresis (MST)

MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.

Methodology:

-

Protein Labeling:

-

The purified target protein is fluorescently labeled using an appropriate method (e.g., NHS-ester dye for primary amines or maleimide dye for cysteines).

-

Alternatively, if the protein has a His-tag, a fluorescently labeled anti-His antibody or a fluorescent dye with a His-tag binding moiety can be used. A GFP-fusion protein can also be utilized.

-

-

Sample Preparation:

-

A constant concentration of the fluorescently labeled target protein (typically in the low nanomolar range) is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).

-

A serial dilution of this compound is prepared in the same buffer, starting from a high concentration (e.g., 1 mM).

-

-

Measurement:

-

Equal volumes of the labeled protein solution and each this compound dilution are mixed and incubated briefly to reach binding equilibrium.

-

The samples are loaded into glass capillaries.

-

The capillaries are placed in the MST instrument, and the thermophoretic movement of the fluorescently labeled protein is measured in the presence of varying concentrations of this compound.

-

-

Data Analysis:

-

The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.

-

The resulting binding curve is fitted to the KD model to determine the equilibrium dissociation constant (KD).

-

Visualization of Pathways and Workflows

In Silico Target Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of small molecule targets.

Caption: In Silico Target Prediction Workflow for this compound.

Simplified NF-κB Signaling Pathway

This diagram illustrates the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory effects of this compound.

Caption: Simplified Canonical NF-κB Signaling Pathway.

Simplified Quorum Sensing Pathway in Streptococcus mutans

This diagram depicts a simplified overview of the competence-stimulating peptide (CSP)-mediated quorum sensing pathway in S. mutans, a potential target for this compound's antimicrobial activity.

Caption: Simplified CSP-Mediated Quorum Sensing in S. mutans.

Conclusion and Future Directions

The in silico prediction of molecular targets offers a powerful and efficient avenue for elucidating the pharmacological mechanisms of natural products like this compound. Current computational evidence suggests that this compound may exert its therapeutic effects through the modulation of inflammatory pathways, such as the NF-κB cascade, and by interfering with bacterial quorum sensing. However, there is a clear need for further research to generate specific quantitative data on the binding of this compound to these predicted targets.

Future work should focus on performing comprehensive molecular docking and dynamics simulations of this compound with a wide range of putative targets to generate robust binding affinity predictions. Subsequently, the experimental validation of these high-priority targets using techniques such as SPR and MST will be essential to confirm these in silico hypotheses. A deeper understanding of this compound's molecular interactions will pave the way for its potential development as a novel therapeutic agent for inflammatory diseases and bacterial infections.

References

The Therapeutic Potential of Morindacin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morindacin, a naturally occurring iridoid glycoside isolated from the fruits of Morinda citrifolia (Noni), has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the current understanding of this compound and related compounds derived from the Morinda genus. While specific research on this compound is limited, this paper synthesizes the available data and extrapolates the therapeutic potential based on studies of closely related iridoid glycosides from Morinda officinalis (MOIG) and other bioactive molecules from Morinda species. This guide covers the known biological activities, potential mechanisms of action, and relevant experimental methodologies to facilitate further research and drug development efforts.

Introduction

The genus Morinda, particularly M. citrifolia and M. officinalis, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical analysis has identified numerous bioactive constituents, including iridoid glycosides, anthraquinones, polysaccharides, and flavonoids, which are believed to be responsible for the observed therapeutic effects.[1][2] this compound, an iridoid glycoside with the molecular formula C₁₀H₁₄O₅, is one such compound isolated from M. citrifolia.[3][4] Iridoid glycosides from Morinda species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[5][6][7] This whitepaper will focus on the therapeutic potential of this compound, drawing upon the broader knowledge of related compounds to elucidate its possible mechanisms and applications.

Biological Activities and Therapeutic Potential

While direct studies on this compound are scarce, the biological activities of iridoid glycoside extracts from Morinda officinalis (MOIG) provide significant insight into its potential therapeutic applications.

Anti-inflammatory and Anti-arthritic Effects

Extracts containing iridoid glycosides from M. officinalis have shown potent anti-inflammatory and anti-arthritic properties.[6] Studies suggest that MOIG can alleviate joint inflammation in models of rheumatoid arthritis.[8] The proposed mechanism involves the inhibition of key inflammatory signaling pathways.

Neuroprotective Effects

Components of M. officinalis, including iridoid glycosides, have demonstrated neuroprotective potential, suggesting possible applications in the management of neurodegenerative diseases like Alzheimer's disease.[4][9] The neuroprotective effects are primarily attributed to their anti-inflammatory and antioxidant properties within the central nervous system.[10]

Anticancer Potential

Mechanisms of Action

The therapeutic effects of iridoid glycosides from Morinda are mediated through the modulation of several key signaling pathways.

Inhibition of Pro-inflammatory Signaling Pathways

A primary mechanism underlying the anti-inflammatory effects of MOIG is the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6] These pathways are central to the production of pro-inflammatory cytokines and mediators.

dot

References

- 1. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morin attenuates tau hyperphosphorylation by inhibiting GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Moringin alleviates DSS-induced ulcerative colitis in mice by regulating Nrf2/NF-κB pathway and PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Ethnobotanical Applications and Pharmacological Insights of Morindacin-Containing Plants: A Technical Guide for Researchers

An In-depth Review of Traditional Uses, Bioactive Compounds, and Modern Experimental Analysis

This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing morindacin and related bioactive compounds, with a primary focus on species from the Morinda genus. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the traditional applications, phytochemical composition, and modern pharmacological investigations of these plants. The guide summarizes quantitative data, provides detailed experimental protocols for key bioassays, and visualizes relevant signaling pathways to facilitate further research and development in this field.

Historically, various parts of Morinda species, particularly Morinda citrifolia (Noni), have been used in traditional medicine across different cultures to treat a wide range of ailments. These include inflammatory conditions, infections, pain, and gastrointestinal issues. Scientific research has identified several bioactive compounds responsible for these therapeutic effects, including anthraquinones such as morindone and damnacanthal, which are predominantly found in the roots of the plant. This guide delves into the scientific evidence supporting the ethnobotanical claims and provides detailed methodologies for the continued investigation of these potent natural products.

Ethnobotanical Uses of Morinda Species

Plants from the Morinda genus, notably Morinda citrifolia, Morinda officinalis, and Morinda tinctoria, have a rich history of use in traditional medicine. The roots, leaves, bark, and fruits have been utilized to prepare remedies for a variety of health concerns.

Table 1: Ethnobotanical Uses of Morinda Species

| Plant Species | Part Used | Traditional Use |

| Morinda citrifolia (Noni) | Fruit | Treatment of diabetes, hypertension, menstrual disorders, arthritis; also used for its antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] |

| Root | Source of anthraquinones like damnacanthal and morindone, used in anti-cancer research.[3][4] | |

| Leaf | Used as a tonic and febrifuge; extracts have shown antibacterial and antifungal activities.[1][5] | |

| Morinda officinalis | Root | Used in traditional Chinese medicine to nourish the kidneys, strengthen bones, and enhance immune function. It is also used for impotence, osteoporosis, depression, and inflammatory diseases like rheumatoid arthritis.[6][7][8][9] |

| Morinda tinctoria | Leaf | Used as a tonic, febrifuge, and for easy digestion in children. Also used as an astringent and to relieve pain in gout.[1][5][10] |

| Fruit | The chloroform extract has been studied for its wound-healing properties.[5][10] | |

| Bark and Wood | Used as an antimicrobial agent.[10] |

Quantitative Analysis of Key Bioactive Compounds

Research has focused on quantifying the bioactive constituents in Morinda species, particularly the anthraquinones damnacanthal and morindone in the roots of Morinda citrifolia. The concentrations of these compounds can vary depending on the extraction method and the specific part of the plant used.

Table 2: Quantitative Data for Damnacanthal and Morindone from Morinda citrifolia Root

| Compound | Extraction Method | Yield/Concentration | Source |

| Damnacanthal | Subcritical water extraction at 170 °C | 0.722 mg/g | [11] |

| Damnacanthal | Maceration in hexane | 3 mg from 3.0 kg of root | [12] |

| Morindone | Maceration in hexane | 15 mg from 3.0 kg of root | [12] |

Table 3: Cytotoxicity of Damnacanthal and Morindone against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Source |

| Damnacanthal | HCT116 (colorectal cancer) | MTT Assay (24h) | 29.38 ± 3.31 µM | [13] |

| Damnacanthal | HCT116 (colorectal cancer) | MTT Assay (48h) | 21.02 ± 2.21 µM | [13] |

| Damnacanthal | HCT116 (colorectal cancer) | MTT Assay (72h) | 19.14 ± 0.71 µM | [13] |

| Morindone | HCT116 (colorectal cancer) | MTT Assay | 10.70 ± 0.04μM | [12] |

| Morindone | LS174T (colorectal cancer) | MTT Assay | 20.45 ± 0.03μM | [12] |

| Morindone | HT29 (colorectal cancer) | MTT Assay | 19.20 ± 0.05μM | [12] |

Table 4: Antioxidant Activity of Morinda Compounds

| Compound/Extract | Assay | IC50 Value / Activity | Source |

| Morinda tinctoria hexane leaf extract | DPPH Scavenging | 91.2 ± 0.05% inhibition at 500 µg/ml | [1] |

| Morinda tinctoria ethyl acetate leaf extract | DPPH Scavenging | 65.1 ± 0.05% inhibition at 100 µg/ml | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of bioactive compounds from Morinda species.

Extraction and Isolation of Damnacanthal and Morindone

This protocol is based on the maceration method used for extracting anthraquinones from the root bark of Morinda citrifolia.[12]

a. Maceration:

-

Air-dry the root bark of Morinda citrifolia and grind it into a fine powder.

-

Macerate 3.0 kg of the powdered root bark sequentially with hexane, chloroform, ethyl acetate, and methanol for 72 hours for each solvent.

-

Filter the macerate after each solvent extraction and evaporate the solvent under reduced pressure to obtain the respective dry crude extracts.

b. Isolation and Purification:

-

Subject the crude hexane extract to vacuum column chromatography over silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing compounds of interest and subject them to further purification by preparative thin-layer chromatography (pTLC) to yield pure damnacanthal and morindone.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the effect of compounds like damnacanthal and morindone on cancer cell viability.[14][15][16][17]

-

Cell Seeding: Seed human colorectal cancer cells (e.g., HCT116, HT29, or LS174T) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., damnacanthal or morindone) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Anti-inflammatory Activity (NF-κB Luciferase Reporter Assay)

This assay is used to determine the effect of compounds on the NF-κB signaling pathway, a key regulator of inflammation.[18][19][20][21]

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) with a luciferase reporter plasmid containing NF-κB response elements.

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Antioxidant Activity (DPPH and ABTS Radical Scavenging Assays)

These assays are commonly used to evaluate the free radical scavenging capacity of natural compounds.[22][23][24][25][26]

a. DPPH Assay:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

b. ABTS Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes and measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as in the DPPH assay.

Antimicrobial Activity (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[13][27][28][29][30]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Total Phenolic Content and Antioxidant Activity of Morinda tinctoria Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpponline.org [rjpponline.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Morinda officinalis How. - A comprehensive review of traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Extracts of Morinda officinalis and Its Hairy Roots Attenuate Dextran Sodium Sulfate-Induced Chronic Ulcerative Colitis in Mice by Regulating Inflammation and Lymphocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer’s disease [frontiersin.org]

- 9. oatext.com [oatext.com]

- 10. jtim.biosci.in [jtim.biosci.in]

- 11. researchgate.net [researchgate.net]

- 12. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. researchhub.com [researchhub.com]

- 16. cyrusbio.com.tw [cyrusbio.com.tw]

- 17. texaschildrens.org [texaschildrens.org]

- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 22. researchgate.net [researchgate.net]

- 23. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 25. ijraset.com [ijraset.com]

- 26. researchgate.net [researchgate.net]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 30. rr-asia.woah.org [rr-asia.woah.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Morindacin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morindacin is an iridoid compound that has been identified in plants of the Morinda genus, notably Morinda citrifolia (Noni). Iridoids are a class of secondary metabolites recognized for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. These application notes provide detailed protocols for the extraction of this compound from plant material, focusing on methods suitable for laboratory-scale research and development. The protocols are based on established methodologies for the extraction of iridoids from Morinda species. While specific quantitative data for this compound is limited in publicly available literature, data for closely related and co-extracted iridoids are presented as a reference.

Data Presentation

The following tables summarize quantitative data for major iridoids found in Morinda citrifolia, which can be used as a proxy for estimating the potential yields and distribution of this compound.

Table 1: Concentration of Major Iridoids in Different Parts of Morinda citrifolia

| Plant Part | Deacetylasperulosidic Acid (DAA) (mg/g of dried extract) | Asperulosidic Acid (AA) (mg/g of dried extract) |

| Dried Fruit | 13.8 - 42.9 | 0.7 - 8.9 |

| Fruit Juice | Present (lower than dried fruit) | Present (lower than dried fruit) |

| Seed | Present | Present (lower than fruit juice) |

| Flower | Present | Present |

| Leaf | Present (lower than flower) | Present (higher than flower) |

| Root | Present (lowest concentration) | Present |

Data adapted from a study on the determination and comparative analysis of major iridoids in different parts and cultivation sources of Morinda citrifolia.[1]

Table 2: Comparison of Extraction Methods for Total Phenolic Content from Morinda citrifolia

| Extraction Method | Plant Part | Total Phenolic Content (mg GAE/g dry wt.) |

| Soxhlet Assisted | Fruit | Highest |

| Microwave Assisted | Fruit | High |

| Ultrasound Assisted | Fruit | Moderate |

| Maceration | Fruit | Lower |

This table provides a general comparison of extraction efficiencies for phenolic compounds, which may correlate with iridoid extraction. Specific yields are method-dependent.[2]

Experimental Protocols

Two primary protocols are provided: a classical method based on solvent extraction and column chromatography, and a modern, more rapid method utilizing ultrasound-assisted extraction.

Protocol 1: Classical Extraction and Purification of Iridoids (including this compound)

This protocol is adapted from established methods for the isolation of iridoid glucosides from Morinda citrifolia leaves.[3]

1. Plant Material Preparation:

-

Air-dry fresh plant material (leaves or fruit) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.

-

Grind the dried material into a coarse powder using a mechanical grinder.

2. Initial Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol (EtOH) at a solid-to-solvent ratio of 1:5 (w/v) at 50°C for 24 hours with continuous stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Perform successive partitioning with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Collect the n-butanol fraction, which will be enriched with polar iridoid glycosides like this compound.

-

Concentrate the n-butanol fraction to dryness under reduced pressure.

4. Chromatographic Purification:

-

Diaion HP-20 Column Chromatography:

-

Dissolve the dried n-butanol fraction in a minimal amount of water and load it onto a Diaion HP-20 column.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 70%, 95% EtOH).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify iridoid-containing fractions.

-

-

Silica Gel Column Chromatography:

-

Pool and concentrate the iridoid-rich fractions from the previous step.

-

Subject the concentrated fraction to silica gel column chromatography.

-

Elute with a solvent system such as ethyl acetate-methanol-water-hexane (e.g., 10:1:1:0.5 to 5:1:1:0).

-

-

Sephadex LH-20 and RP-18 Column Chromatography:

-

Further purify the fractions containing the target compounds using a Sephadex LH-20 column with 95% EtOH as the eluent.

-

Perform final purification on a reverse-phase (RP-18) silica gel column with a methanol-water gradient (e.g., 10-20% MeOH) to isolate pure this compound.

-

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Iridoids

This protocol is a modern, efficient alternative for the initial extraction step.

1. Plant Material Preparation:

-

Prepare dried, powdered plant material as described in Protocol 1.

2. Ultrasound-Assisted Extraction:

-

Place the powdered plant material in an extraction vessel with a suitable solvent. Based on studies of similar compounds, a mixture of ethanol and water (e.g., 70% ethanol) is recommended.[4]

-

Use a solid-to-solvent ratio of 1:20 (g/mL).[5]

-

Submerge the vessel in an ultrasonic bath or use a probe-type sonicator.

-

Apply ultrasound at a frequency of 20-40 kHz and a power of 100-200 W.

-

Maintain the extraction temperature between 40-60°C.

-

Sonication time can be optimized, but typically ranges from 30 to 90 minutes.[5]

3. Post-Extraction Processing:

-

After sonication, filter the extract as described in Protocol 1.

-

Concentrate the extract using a rotary evaporator.

-

The resulting crude extract can then be subjected to the liquid-liquid partitioning and chromatographic purification steps outlined in Protocol 1.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Classical workflow for the extraction and purification of this compound.

Signaling Pathway Diagram

While the specific signaling pathway for this compound is not well-documented, bioactive compounds from Morinda citrifolia, including iridoids, are known to exhibit anti-inflammatory and antioxidant effects through the modulation of key cellular pathways such as NF-κB and Nrf2.[6]

Caption: Putative anti-inflammatory and antioxidant signaling pathways.

References

- 1. gforss.org [gforss.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 4. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for LC-MS/MS Analysis of Morindacin in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morindacin, a prenylated flavonoid, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides detailed application notes and protocols for the analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. The methodologies described herein are based on established protocols for similar flavonoid compounds and are intended to serve as a comprehensive guide for researchers in this field.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a validated LC-MS/MS method for the analysis of this compound in rat plasma.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | Thermo Hypersil Gold C18 (50 x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (this compound) | m/z 419.2 → 297.1[1] |

| MRM Transition (IS - Genkwanin) | m/z 283.1 → 268.2[1] |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1.02 - 522.3 ng/mL (r² ≥ 0.99)[1] |

| Lower Limit of Quantification (LLOQ) | 1.05 ng/mL[1] |

| Intra-day Precision (RSD%) | < 15% |

| Inter-day Precision (RSD%) | < 15% |

| Accuracy | 85% - 115% |

| Extraction Recovery | > 85.1%[1] |

| Matrix Effect | No significant effect observed[1] |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from plasma samples using protein precipitation, a rapid and effective method for sample clean-up.

Materials:

-

Plasma samples

-

Acetonitrile (ACN)

-

Internal Standard (IS) working solution (e.g., Genkwanin in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to the plasma sample.

-

Add 300 µL of acetonitrile to the tube to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: Thermo Hypersil Gold C18 (50 x 4.6 mm, 3 µm)[1]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-1.0 min: 30% B

-

1.0-3.0 min: 30-90% B

-

3.0-4.0 min: 90% B

-

4.1-5.0 min: 30% B

-

-

Flow Rate: 0.5 mL/min[1]

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions: